

Target Deconvolution of GSK3494245: A Proteasome Inhibitor for Visceral Leishmaniasis

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of **GSK3494245** (also known as DDD01305143), a preclinical candidate for the treatment of visceral leishmaniasis (VL) caused by the protozoan parasite Leishmania donovani. This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and presents visual workflows of the target identification process.

Executive Summary

Visceral leishmaniasis remains a significant global health threat, and the emergence of drug resistance necessitates the development of novel therapeutics with new mechanisms of action. [1][2][3] **GSK3494245**, a compound developed through a collaboration between GlaxoSmithKline (GSK) and the University of Dundee's Drug Discovery Unit, was identified through phenotypic screening against the related parasite Trypanosoma cruzi and subsequently optimized for activity against Leishmania donovani.[4][5] Extensive mode-of-action studies have unequivocally identified the parasite's proteasome as the primary target of **GSK3494245**.[4][5] Specifically, the compound inhibits the chymotrypsin-like activity of the proteasome by binding to the β 5 subunit at a novel allosteric site.[4][5][6] This guide consolidates the key findings and methodologies employed in the successful target deconvolution of this promising anti-leishmanial agent.



Quantitative Data Summary

The following tables summarize the key quantitative data for **GSK3494245**, demonstrating its potency, selectivity, and efficacy.

Table 1: In Vitro Potency of GSK3494245

Assay Type	Target/Organism	IC50/EC50	Reference
Biochemical Assay	Wild-Type L. donovani Proteasome (Chymotrypsin-like activity)	0.16 μΜ	[6][7]
Cell-Based Assay	L. donovani Promastigotes	14 nM	[7]
Cell-Based Assay	L. donovani Axenic Amastigotes	pEC50 = 6.5	[6]
Intramacrophage Assay	L. donovani Amastigotes in THP-1 cells	5.7 μΜ	[6]
Intramacrophage Assay	L. donovani and L. infantum clinical strains	EC50 = 1.6 μM	[8]
Non-pathogenic Leishmania	Leishmania tarentolae	EC50 = 40 nM	[7]

Table 2: Selectivity Profile of **GSK3494245**



Target/Organism	IC50/EC50	Selectivity Index	Reference
Human Proteasome (Purified 26S, Chymotrypsin-like activity)	13 μΜ	~81-fold vs. L. donovani proteasome	[6]
Human Proteasome (Enriched THP-1 extracts)	40 μΜ	250-fold vs. L. donovani proteasome	[6]
Human THP-1 cells	> 50 μM	> 8.7-fold vs. L. donovani intramacrophage	[6]

Table 3: In Vivo Efficacy of GSK3494245

Animal Model	Dosing Regimen	Reduction in Parasite Load	Reference
Mouse model of Visceral Leishmaniasis (L. donovani, LV9)	25 mg/kg, orally, twice a day for 10 consecutive days	> 95%	[6]

Experimental Protocols and Methodologies

The target of **GSK3494245** was elucidated through a multi-pronged approach, encompassing phenotypic screening, biochemical assays, and advanced structural biology. The key experimental workflows are described below.

Phenotypic Screening and Initial Hit Identification

The discovery of the chemical series leading to **GSK3494245** originated from a phenotypic screen against Trypanosoma cruzi.[4] Promising hits were then evaluated for their efficacy against the intramacrophage amastigote form of L. donovani, which is the clinically relevant stage of the parasite.[5][9] This approach prioritizes compounds based on their ability to kill the parasite within the host cell, irrespective of their specific molecular target.



Target Identification via Proteasome Inhibition Assays

The primary mode of action was identified through biochemical assays that measured the enzymatic activity of the Leishmania proteasome.

- Proteasome Activity Assay: The chymotrypsin-like activity of the L. donovani proteasome
 was measured using a fluorogenic substrate. Lysates from L. donovani promastigotes were
 incubated with GSK3494245 at varying concentrations, followed by the addition of the
 substrate. The inhibition of substrate cleavage, monitored by fluorescence, was used to
 determine the IC50 value.[10] Similar assays were performed using purified human 26S
 proteasomes and extracts from human THP-1 monocytes to assess selectivity.[10]
- Active Site Probe Labeling: To confirm direct engagement with the proteasome, a
 fluorescently tagged, covalent active site probe (e.g., UbiQ-018) was used.[10] This probe
 specifically labels the active β subunits of the proteasome. Pre-incubation with GSK3494245
 was shown to selectively block the labeling of the β5 subunit in L. donovani extracts, but not
 in human cell extracts, providing direct evidence of target engagement and selectivity.[10]

Structural Elucidation of the Binding Site

The precise binding mode of **GSK3494245** was determined using high-resolution cryo-electron microscopy (cryo-EM).

Cryo-EM Structure Determination: The 20S proteasome from Leishmania tarentolae (a non-pathogenic model) was used for structural studies.[4] Structures of the proteasome were determined both in its apo form and in complex with GSK3494245. The resulting high-resolution maps revealed a previously undiscovered inhibitor binding site located between the β4 and β5 subunits of the proteasome.[4] This novel binding site contributes to the compound's selectivity for the parasite proteasome.

In Vivo Efficacy Studies

The therapeutic potential of **GSK3494245** was evaluated in a mouse model of visceral leishmaniasis.

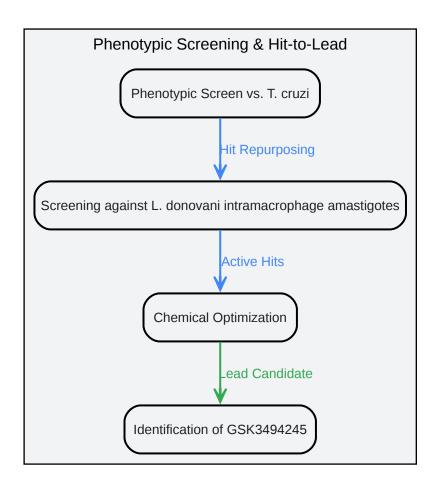
Mouse Model of Infection: Mice were infected with L. donovani (e.g., LV9 strain). Following
the establishment of infection, the mice were treated with GSK3494245 orally. The efficacy



of the compound was determined by quantifying the parasite burden in the liver and spleen at the end of the treatment period and comparing it to untreated control animals.[6]

Visualized Workflows and Pathways

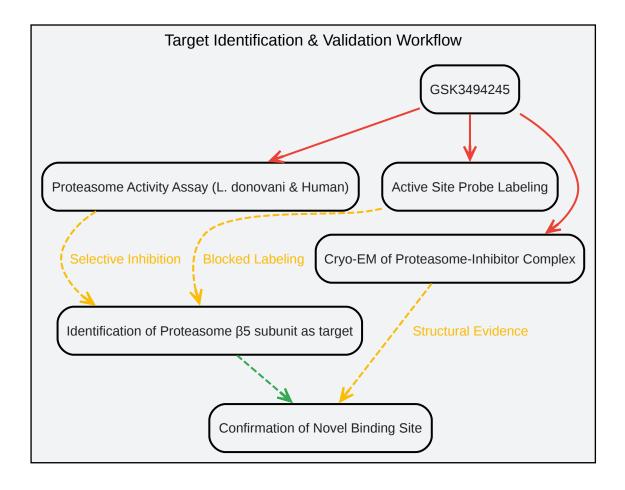
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the mechanism of action of **GSK3494245**.



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Caption: Phenotypic drug discovery workflow leading to **GSK3494245**.

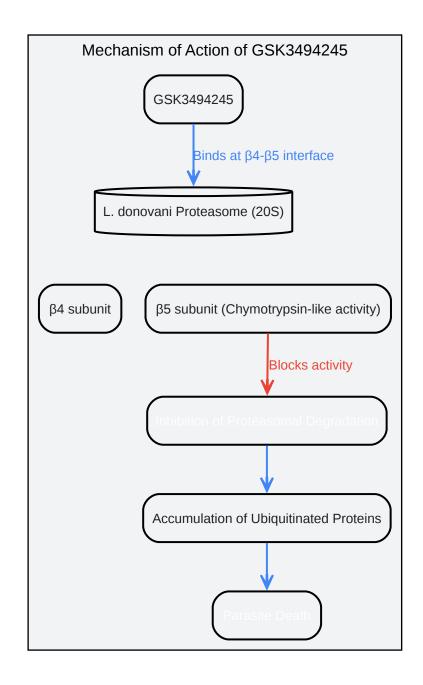




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Caption: Experimental workflow for the target identification of GSK3494245.





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Caption: Signaling pathway illustrating the mechanism of action of GSK3494245.

Conclusion

The target deconvolution of **GSK3494245** serves as a successful case study in modern antiparasitic drug discovery. Through a combination of phenotypic screening, biochemical validation, and high-resolution structural biology, the Leishmania donovani proteasome was







unequivocally identified as its primary target. The compound exerts its anti-leishmanial effect by inhibiting the chymotrypsin-like activity of the proteasome's β5 subunit via a novel binding mechanism, which confers selectivity over the human ortholog.[4][5][6] While the clinical development of **GSK3494245** was discontinued due to pharmacokinetic challenges, the validation of the leishmanial proteasome as a druggable target provides a solid foundation for future drug discovery efforts against visceral leishmaniasis.[11][12]

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